Lithium nitrate

Catalog No.
S636380
CAS No.
7790-69-4
M.F
LiNO3
M. Wt
69.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium nitrate

CAS Number

7790-69-4

Product Name

Lithium nitrate

IUPAC Name

lithium;nitrate

Molecular Formula

LiNO3

Molecular Weight

69.0 g/mol

InChI

InChI=1S/Li.NO3/c;2-1(3)4/q+1;-1

InChI Key

IIPYXGDZVMZOAP-UHFFFAOYSA-N

SMILES

[Li+].[N+](=O)([O-])[O-]

Synonyms

LiNO3

Canonical SMILES

[Li+].[N+](=O)([O-])[O-]

The exact mass of the compound Lithium nitrate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of inorganic nitrate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lithium nitrate (LiNO3) is a highly soluble, strongly oxidizing inorganic salt characterized by a uniquely low melting point (approx. 255 °C) compared to other alkali metal nitrates. In industrial and laboratory procurement, it is primarily sourced for three distinct functional roles: as an essential passivating electrolyte additive in lithium-metal and lithium-sulfur batteries, as a melting-point depressant in ternary molten salt formulations for thermal energy storage, and as a low-temperature fluxing precursor for the solid-state synthesis of advanced ceramics and battery cathode materials. Unlike heavier alkali nitrates, the high hydration energy and small ionic radius of the lithium cation impart exceptional solubility in both aqueous and organic solvents (such as ethanol and ether-based battery electrolytes), making it highly processable for specialized liquid formulations [1].

Substituting Lithium nitrate with more common lithium sources (like Lithium carbonate or Lithium hydroxide) or other alkali nitrates (like Sodium or Potassium nitrate) fundamentally compromises processability and application performance. In battery manufacturing, substituting LiNO3 with standard SEI-forming additives (e.g., vinylene carbonate or fluoroethylene carbonate) fails in lithium-sulfur systems because those additives cannot effectively oxidize polysulfides or form the specific LixNOy protective layer required to stop the polysulfide shuttle effect [1]. In thermal energy storage, relying solely on binary Sodium/Potassium nitrate mixtures results in a high freezing point (~220 °C), risking catastrophic pipe freezing during low-temperature operational phases. In precursor synthesis, substituting LiNO3 with Lithium carbonate (melting point 723 °C) forces manufacturers to use significantly higher calcination temperatures, increasing energy costs and causing unwanted particle agglomeration in nanostructured cathode materials [2].

Superior Anode Passivation and Coulombic Efficiency in Lithium-Sulfur Systems

In lithium-sulfur (Li-S) battery architectures, the polysulfide shuttle effect causes rapid capacity decay. The addition of Lithium nitrate to ether-based electrolytes directly oxidizes polysulfides and forms a robust, passivating LixNOy layer on the lithium metal anode. Comparative studies demonstrate that a baseline electrolyte (1M LiTFSI in DOL/DME) yields a Coulombic efficiency of approximately 80% with rapid capacity fade within 50 cycles. The addition of 2-5 wt% LiNO3 increases the Coulombic efficiency to >98% and stabilizes the capacity retention over 300+ cycles [1].

Evidence DimensionCoulombic Efficiency and Cycle Stability
Target Compound Data>98% Coulombic efficiency; stable >300 cycles (with 2-5 wt% LiNO3)
Comparator Or Baseline~80% Coulombic efficiency; rapid fade <50 cycles (Baseline 1M LiTFSI without LiNO3)
Quantified Difference18% absolute increase in Coulombic efficiency; 6x increase in cycle life
Conditions1M LiTFSI in DOL/DME (1:1 v/v) electrolyte, Li-S coin cells, 0.2 C discharge rate

Procuring LiNO3 as an electrolyte additive is mandatory for Li-S and advanced Li-metal battery developers to prevent catastrophic active material loss and achieve commercially viable cycle life.

Significant Melting Point Reduction in Ternary Molten Salt Formulations

For Concentrated Solar Power (CSP) plants, the heat transfer fluid must remain liquid at low temperatures to prevent pipe damage. The industry standard 'Solar Salt' (a binary mixture of 60 wt% NaNO3 and 40 wt% KNO3) has a melting point of approximately 220 °C. Formulating a ternary eutectic mixture by incorporating Lithium nitrate (e.g., 30 wt% LiNO3, 18 wt% NaNO3, 52 wt% KNO3) depresses the melting point down to approximately 120 °C, significantly widening the operational thermal window [1].

Evidence DimensionMixture Melting Point (Liquid Limit)
Target Compound Data~120 °C melting point (Ternary salt with 30 wt% LiNO3)
Comparator Or Baseline~220 °C melting point (Binary Solar Salt: NaNO3/KNO3)
Quantified Difference100 °C reduction in minimum operating temperature
ConditionsDifferential Scanning Calorimetry (DSC) of eutectic salt mixtures at atmospheric pressure

Incorporating LiNO3 allows CSP operators to drastically reduce the trace-heating energy required to keep salts molten at night, lowering overall plant operating costs.

Lower Calcination Temperatures for Cathode Material Synthesis

During the solid-state synthesis of nanostructured lithium-ion cathode materials (such as LMO or NMC), the choice of lithium precursor dictates the required energy input and final particle size. Standard Lithium carbonate (Li2CO3) melts at 723 °C, necessitating calcination temperatures above 750 °C to ensure complete phase formation, which often leads to particle agglomeration. Lithium nitrate melts at just 255 °C, acting as a low-temperature liquid flux that facilitates homogeneous lithium diffusion at temperatures as low as 400-500 °C, preserving nanoscale morphology [1].

Evidence DimensionPrecursor Melting Point and Required Calcination Temperature
Target Compound DataMelts at 255 °C; enables complete synthesis at 400-500 °C
Comparator Or BaselineLi2CO3 melts at 723 °C; requires synthesis at >750 °C
Quantified Difference468 °C lower precursor melting point; ~300 °C reduction in required synthesis temperature
ConditionsSolid-state synthesis of nanostructured lithium transition metal oxides

Selecting LiNO3 over Li2CO3 allows manufacturers to lower thermal budget costs and maintain strict control over the particle size distribution of high-performance cathode powders.

Electrolyte Formulation for Next-Generation Lithium Batteries

Driven by its unmatched ability to passivate lithium metal and suppress the polysulfide shuttle (boosting Coulombic efficiency from 80% to >98%), Lithium nitrate is a critical procurement item for R&D and pilot-scale production of Lithium-Sulfur (Li-S) and solid-state/liquid hybrid Lithium-metal batteries [1].

Advanced Heat Transfer Fluids for Concentrated Solar Power (CSP)

Because it depresses the melting point of standard binary solar salts by up to 100 °C, LiNO3 is procured for formulating ternary molten salts. This application is highly relevant for CSP facilities operating in regions with cold nighttime temperatures, where preventing salt solidification in heat exchangers is mission-critical [2].

Low-Temperature Synthesis of Nanostructured Ceramics and Cathodes

Due to its low melting point of 255 °C, LiNO3 is the preferred lithium precursor when synthesizing nanostructured or temperature-sensitive cathode materials. It acts as a low-temperature flux, allowing complete lithiation at 400-500 °C, thereby preventing the severe particle agglomeration associated with high-temperature Lithium carbonate calcination [3].

Physical Description

Lithium nitrate appears as a white to light yellow colored crystalline solid. Denser than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. May cause the acceleration of the burning of combustible materials. Prolonged exposure to heat or flames may result in an explosion.
DryPowder, Liquid; Liquid; OtherSolid

Hydrogen Bond Acceptor Count

3

Exact Mass

69.00382130 g/mol

Monoisotopic Mass

69.00382130 g/mol

Heavy Atom Count

5

UNII

68XG6U4533

GHS Hazard Statements

Aggregated GHS information provided by 122 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 122 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 121 of 122 companies with hazard statement code(s):;
H272 (83.47%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (41.32%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (41.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

7790-69-4

Metabolism Metabolites

Intake of some amount of nitrates and nitrites is a normal part of the nitrogen cycle in humans. In vivo conversion of nitrates to nitrites can occur in the gastrointestional tract under the right conditions, significantly enhancing nitrates' toxic potency. The major metabolic pathway for nitrate is conversion to nitrite, and then to ammonia. Nitrites, nitrates, and their metabolites are excreted in the urine. (L1137)

Wikipedia

Lithium nitrate

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Nitric acid, lithium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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